LCAT Substrate Selectivity: 20:5 CE Formation Exceeds 22:6 CE in Human Plasma In Vitro
In vitro formation of cholesteryl ester species in human plasma by lecithin-cholesterol acyltransferase (LCAT) demonstrated a clear substrate preference: LCAT mediated robust formation of 20:5 CE (cholesteryl eicosapentaenoate), whereas 22:6 CE (cholesteryl docosahexaenoate) formation was negligible, indicating that DHA is a poor substrate for LCAT [1]. This differential was confirmed in vivo, where the EPA:DHA ratio was 2-6-fold higher in cholesteryl esters than in phosphatidylcholine across all time intervals measured [1].
| Evidence Dimension | LCAT-mediated cholesteryl ester formation rate (in vitro plasma) |
|---|---|
| Target Compound Data | 20:5 CE formation: increased and detectable |
| Comparator Or Baseline | 22:6 CE formation: not increased (poor substrate) |
| Quantified Difference | Qualitative difference: 20:5 CE formed; 22:6 CE not formed |
| Conditions | In vitro LCAT reaction in human plasma; 12 g marine lipid concentrate/d fed to 6 normolipidemic males for 28 days |
Why This Matters
This enzymatic selectivity establishes CE(20:5) as the physiologically relevant LCAT-derived species for HDL metabolism studies, whereas CE(22:6) would fail to replicate endogenous LCAT processing.
- [1] Subbaiah PV, Kaufman D, Bagdade JD. Incorporation of dietary n-3 fatty acids into molecular species of phosphatidyl choline and cholesteryl ester in normal human plasma. American Journal of Clinical Nutrition. 1993;58(3):360-368. View Source
